molecular formula C16H11F2NO4S2 B2548185 2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1797964-33-0

2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Cat. No.: B2548185
CAS No.: 1797964-33-0
M. Wt: 383.38
InChI Key: UHFZHDCJQLGKJC-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups and structural motifs, including a benzenesulfonamide moiety, a furan ring, and a thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and the connectivity of the functional groups. The presence of the furan and thiophene rings suggests that this compound could potentially participate in pi stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich furan and thiophene rings, as well as the electron-withdrawing sulfonamide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could enhance its solubility in water.

Scientific Research Applications

Therapeutic Potential Exploration:

  • Studies have explored the synthesis of benzenesulfonamide derivatives for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, the synthesis and characterization of celecoxib derivatives have shown potential in these therapeutic areas without causing significant tissue damage, suggesting a pathway for developing novel treatments (Ş. Küçükgüzel et al., 2013).

Chemical Synthesis and Catalysis:

  • Research into oxidative cross-coupling reactions has highlighted methods for creating complex molecules, such as the formation of 5,6-dihydro-5-(benzenesulfonyl)phenanthridine-6-acetate derivatives, showcasing the versatility of benzenesulfonamides in chemical synthesis (M. Miura et al., 1998).

Inhibition Studies for Drug Development:

  • The creation of water-soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold has demonstrated strong affinities towards various carbonic anhydrase isozymes, offering insights into the development of inhibitors with potential applications in treating conditions like glaucoma (A. Casini et al., 2002).

Advanced Materials for Photodynamic Therapy:

  • The synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has been studied for their photophysical and photochemical properties, highlighting their potential as photosensitizers in photodynamic therapy applications (M. Pişkin et al., 2020).

Crystal Structure Analysis:

  • Investigations into the crystal structures of isomorphous benzenesulfonamide compounds have provided valuable information on the intermolecular interactions that govern the assembly of these molecules, offering insights into the design of new materials with desired physical properties (J. Bats et al., 2001).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties are typically determined through laboratory testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses, such as in the development of new pharmaceuticals or materials .

Properties

IUPAC Name

2,6-difluoro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO4S2/c17-11-3-1-4-12(18)16(11)25(21,22)19-9-10-6-7-14(24-10)15(20)13-5-2-8-23-13/h1-8,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFZHDCJQLGKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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